Heptafluoroisopropyl iodide, also known as heptafluoro-2-iodopropane, is a secondary fluoroalkyl iodide with the molecular formula and a molecular weight of 295.93 g/mol. This compound appears as a clear colorless to yellowish liquid and is notable for its unique structure that incorporates seven fluorine atoms attached to an isopropyl group, making it a highly fluorinated compound. Its chemical structure contributes to its distinct physical and chemical properties, including stability under various conditions and low flammability .
The biological activity of heptafluoroisopropyl iodide has been studied primarily through inhalation studies in laboratory animals. These studies have indicated potential toxicological effects, such as changes in leukocyte counts, alterations in liver weight, and weight loss in rats subjected to repeated doses . Furthermore, it is classified as a skin and eye irritant, necessitating careful handling during laboratory use .
Heptafluoroisopropyl iodide can be synthesized using several methods:
Heptafluoroisopropyl iodide has several applications in the chemical industry:
Interaction studies involving heptafluoroisopropyl iodide focus on its behavior in biological systems and its reactivity with other chemicals. Research indicates that exposure can lead to significant physiological changes in test subjects, emphasizing the need for further investigation into its long-term effects and potential applications in medicinal chemistry . The compound's interactions with other halogenated compounds also warrant research due to the potential for novel chemical syntheses.
Heptafluoroisopropyl iodide shares similarities with several other fluorinated compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Heptafluoroisopropyl iodide | C3F7I | Secondary fluoroalkyl iodide |
| Perfluoropropyl iodide | C3F7I | Fully fluorinated; lacks hydrogen atoms |
| Pentafluoroethyl iodide | C2F5I | Contains five fluorine atoms; smaller size |
| Octafluorocyclobutane | C4F8 | Cyclic structure; higher fluorination |
| Trifluoroacetic acid | C2F3O2 | Contains oxygen; used as a reagent |
Heptafluoroisopropyl iodide stands out due to its combination of secondary carbon structure and high fluorine content, which influences its chemical reactivity and potential applications compared to other similar compounds. Its unique properties make it a valuable compound for specialized chemical syntheses and research applications within organofluorine chemistry.
Irritant